2-(4-Bromo-3-methylphenyl)acetic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

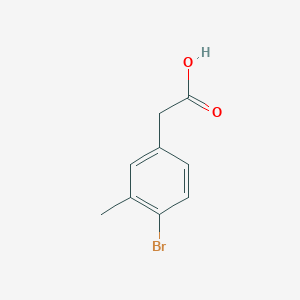

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-bromo-3-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-6-4-7(5-9(11)12)2-3-8(6)10/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHFFNLRLDVODNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394210 | |

| Record name | 2-(4-bromo-3-methylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215949-57-8 | |

| Record name | 2-(4-bromo-3-methylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Bromo-3-methylphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(4-Bromo-3-methylphenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromo-3-methylphenyl)acetic acid is a substituted phenylacetic acid derivative. Phenylacetic acid and its analogues are significant scaffolds in medicinal chemistry, often serving as key intermediates in the synthesis of a variety of therapeutic agents.[1] Notably, many non-steroidal anti-inflammatory drugs (NSAIDs) are derived from aryl-substituted acetic acids. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of this compound, a compound of interest for researchers in drug discovery and organic synthesis.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular weight of approximately 229.07 g/mol . Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉BrO₂ | [2] |

| Molecular Weight | 229.07 g/mol | [2] |

| CAS Number | 215949-57-8 | [2] |

| Melting Point | 81°C | [1] |

| Boiling Point | 338°C | [1] |

| Polar Surface Area | 37.3 Ų | [2] |

Synthesis

A common and effective method for the synthesis of this compound is through the hydrolysis of its corresponding nitrile precursor, 2-(4-bromo-3-methylphenyl)acetonitrile. This transformation can be achieved under either acidic or basic conditions. Below is a detailed experimental protocol for the basic hydrolysis of the nitrile.

Experimental Protocol: Synthesis via Hydrolysis of 2-(4-bromo-3-methylphenyl)acetonitrile

This protocol is adapted from established procedures for the hydrolysis of similar arylacetonitriles.[3][4]

Materials:

-

2-(4-bromo-3-methylphenyl)acetonitrile

-

Ethanol

-

6M Sodium Hydroxide (NaOH) solution

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

pH meter or pH paper

-

Büchner funnel and filter paper

-

Thin Layer Chromatography (TLC) apparatus (e.g., silica gel plates, developing chamber, UV lamp)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(4-bromo-3-methylphenyl)acetonitrile in a suitable amount of ethanol.

-

To this solution, add an excess of 6M sodium hydroxide solution.

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until all the starting nitrile has been consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 1-2. This will precipitate the carboxylic acid product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold deionized water to remove any inorganic impurities.

-

Dry the purified this compound, for example, in a vacuum oven.

Synthesis Workflow

The synthesis of this compound can be visualized as a two-step process starting from 4-bromo-3-methylbenzyl bromide. This workflow is depicted in the following diagram.

Caption: Synthetic pathway to this compound.

Spectral Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the acetic acid moiety, and the methyl group protons. The aromatic protons would likely appear as a set of multiplets in the downfield region (typically 7.0-7.6 ppm). The methylene protons adjacent to the carboxylic acid group would be expected to appear as a singlet at around 3.6 ppm. The methyl group protons on the aromatic ring would likely be observed as a singlet further upfield.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum would be expected to show distinct signals for each of the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically in the range of 175-185 ppm. The aromatic carbons would appear in the region of 120-140 ppm, with the carbon attached to the bromine atom being shifted to a slightly different chemical shift. The methylene carbon and the methyl carbon would appear at the most upfield positions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by a broad absorption band for the hydroxyl group (O-H) of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong, sharp absorption band for the carbonyl group (C=O) stretch would be expected around 1700 cm⁻¹. The spectrum would also show characteristic absorptions for the aromatic C-H and C=C bonds, as well as the C-Br bond.

Mass Spectrometry

In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z corresponding to the molecular weight of the compound (approximately 229 and 231 amu, due to the isotopic distribution of bromine). A prominent fragment ion would likely be observed corresponding to the loss of the carboxylic acid group (-COOH), resulting in a benzyl-type cation.

Potential Applications in Drug Development

Phenylacetic acid derivatives are a well-established class of compounds with anti-inflammatory properties.[5] While specific biological activity data for this compound is not extensively documented in the available literature, its structural similarity to known anti-inflammatory agents suggests its potential as a lead compound or intermediate in the development of new therapeutics. Further research is warranted to explore its biological activities, such as its potential to inhibit enzymes involved in inflammatory pathways like cyclooxygenases (COX-1 and COX-2).

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when working with this compound.

Conclusion

This compound is a valuable building block for organic synthesis and holds potential for applications in drug discovery, particularly in the area of anti-inflammatory agents. This technical guide has provided an overview of its chemical and physical properties, a plausible synthetic route, and predicted spectral characteristics. Further experimental investigation is needed to fully elucidate its biological profile and to obtain detailed spectral data for this compound.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | C9H9BrO2 | CID 3613522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]

- 5. Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(4-Bromo-3-methylphenyl)acetic acid (CAS Number: 215949-57-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Bromo-3-methylphenyl)acetic acid (CAS No. 215949-57-8), a valuable building block in synthetic organic chemistry and drug discovery. This document consolidates available data on its physicochemical properties, provides a plausible synthetic route, and details the experimental protocols for the synthesis and biological evaluation of its derivatives. A key focus is placed on its emerging role as a precursor to novel therapeutic agents, supported by recent studies on its derivatives' antibacterial and enzyme-inhibiting activities.

Chemical and Physical Properties

This compound is a substituted phenylacetic acid derivative. Its chemical structure and key properties are summarized below.

| Property | Value | Source |

| CAS Number | 215949-57-8 | [1] |

| Molecular Formula | C₉H₉BrO₂ | [1] |

| Molecular Weight | 229.07 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Melting Point | 81°C | [2] |

| Boiling Point | 338°C | [2] |

| SMILES | CC1=C(C=CC(=C1)CC(=O)O)Br | [1] |

Synthesis Protocols

Plausible Synthesis of this compound

A likely synthetic pathway would involve the following steps:

-

Bromination of m-Toluene: Starting with 3-methyltoluene (m-xylene), a Friedel-Crafts alkylation followed by bromination, or direct bromination under controlled conditions, would yield 4-bromo-1-methyl-3-nitrobenzene.

-

Side-Chain Halogenation: The methyl group of the resulting compound would then be halogenated, for example, using N-bromosuccinimide (NBS) under radical initiation, to give 4-bromo-1-(bromomethyl)-3-methylbenzene.

-

Cyanation: The benzyl bromide can then be converted to the corresponding nitrile, 2-(4-bromo-3-methylphenyl)acetonitrile, via reaction with a cyanide salt like sodium cyanide.

-

Hydrolysis: Finally, acidic or basic hydrolysis of the nitrile group would yield the desired product, this compound.

Plausible synthesis workflow for this compound.

Experimental Protocol for the Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives

Recent research has utilized this compound as a precursor for the synthesis of biologically active molecules. The following protocol details the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its subsequent arylation via Suzuki coupling.[3]

2.2.1. Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide

-

To a solution of pyrazine-2-carboxylic acid (1 equivalent) and 4-bromo-3-methyl aniline (1 equivalent) in a suitable solvent, dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are added.

-

The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

The resulting product, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, is isolated and purified by standard procedures.[3]

2.2.2. Suzuki Coupling for Arylated Derivatives

-

A dried Schlenk tube is charged with N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (1.0 equivalent), the respective aryl boronic acid (1.0 equivalent), tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and potassium phosphate (2.0 equivalents).

-

A 10:1 mixture of 1,4-dioxane and water is added under an inert argon atmosphere.

-

The reaction mixture is heated to 90°C for 24 hours and monitored by TLC.

-

Upon completion, the mixture is cooled, and the product is extracted with ethyl acetate. The organic layer is then dried and concentrated to yield the arylated derivatives.[3]

Synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its derivatives.

Biological Activity and Applications in Drug Development

While this compound itself is primarily a synthetic intermediate, its derivatives have shown promising biological activities, suggesting its potential in drug discovery programs.

Antibacterial Activity

Derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide have been evaluated for their antibacterial activity against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi).[3]

| Compound | Minimum Inhibitory Concentration (MIC) (mg/mL) |

| 5d | 6.25 |

Note: Compound 5d is an arylated derivative of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide.

Enzyme Inhibition

The same series of compounds was also tested for their inhibitory activity against alkaline phosphatase.[3]

| Compound | IC₅₀ (µM) |

| 5d | 1.469 ± 0.02 |

These findings highlight the potential of using this compound as a scaffold for developing new antibacterial agents and enzyme inhibitors.

Drug discovery potential of this compound derivatives.

Conclusion

This compound is a valuable chemical intermediate with significant potential for the development of novel therapeutic agents. Its utility has been demonstrated through the synthesis of derivatives exhibiting potent antibacterial and enzyme-inhibiting properties. This guide provides researchers and drug development professionals with a foundational understanding of this compound, encompassing its chemical properties, synthetic accessibility, and promising applications in medicinal chemistry. Further exploration of derivatives based on this scaffold is warranted to uncover new lead compounds for various therapeutic targets.

References

An In-depth Technical Guide to 2-(4-Bromo-3-methylphenyl)acetic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the molecular structure, properties, and representative experimental protocols related to 2-(4-Bromo-3-methylphenyl)acetic acid. The information is compiled from established chemical databases and relevant literature to support research and development activities.

Molecular Identity and Structure

This compound is a substituted aromatic carboxylic acid. The core structure consists of a phenylacetic acid backbone with two substituents on the benzene ring: a bromine atom at position 4 and a methyl group at position 3. This specific substitution pattern is critical for its chemical reactivity and potential biological activity. It is utilized as a chemical reagent and intermediate in the synthesis of more complex organic and pharmaceutical compounds.[1]

Chemical Identifiers

Key identifiers for this compound are summarized below, providing standardized nomenclature and database references.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 215949-57-8 | PubChem[2] |

| Molecular Formula | C₉H₉BrO₂ | PubChem[2] |

| SMILES | CC1=C(C=CC(=C1)CC(=O)O)Br | PubChem[2] |

| InChIKey | LHFFNLRLDVODNC-UHFFFAOYSA-N | PubChem[2] |

| PubChem CID | 3613522 | PubChem[2] |

Physicochemical Properties

The quantitative physical and chemical properties of the molecule are crucial for experimental design, including reaction conditions and purification methods.

| Property | Value | Source |

| Molecular Weight | 229.07 g/mol | PubChem[2], MySkinRecipes[1] |

| Monoisotopic Mass | 227.97859 Da | PubChem[2] |

| Melting Point | 81°C | MySkinRecipes[1] |

| Boiling Point | 338°C | MySkinRecipes[1] |

| Storage | Room temperature, dry conditions | MySkinRecipes[1] |

Molecular Structure Visualization

The following diagram illustrates the two-dimensional chemical structure of this compound, showing the connectivity of atoms and the arrangement of functional groups.

Caption: 2D structure of this compound.

Representative Experimental Protocols

Synthesis: Electrophilic Aromatic Bromination

A common and effective method for synthesizing bromophenylacetic acids is through the direct electrophilic bromination of the corresponding phenylacetic acid precursor. The following protocol is adapted from the synthesis of a similar compound, 2-(3-bromo-4-methoxyphenyl)acetic acid.[3]

Objective: To synthesize this compound from 3-methylphenylacetic acid.

Materials:

-

3-methylphenylacetic acid

-

Liquid Bromine (Br₂)

-

Glacial Acetic Acid

-

Ice-water bath

Procedure:

-

Dissolve the starting material, 3-methylphenylacetic acid, in a suitable volume of glacial acetic acid within a reaction flask equipped with a stirrer.

-

Prepare a solution of bromine in glacial acetic acid.

-

Slowly add the bromine solution dropwise to the stirred solution of 3-methylphenylacetic acid over a period of 30-60 minutes. The reaction is typically conducted at room temperature.[3]

-

After the addition is complete, allow the mixture to stir for an additional 1-2 hours to ensure the reaction goes to completion.[3]

-

Pour the reaction mixture into a larger volume of ice-water to precipitate the crude product.[3]

-

Collect the solid precipitate by vacuum filtration and wash it with cold water to remove residual acid and bromine.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as hot xylene or an ethanol/water mixture, to yield the pure this compound.[3]

Structural Characterization

To confirm the identity and purity of the synthesized compound, standard analytical techniques are employed.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique is used to identify the chemical environment of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the methylene (-CH₂) protons of the acetic acid side chain, the methyl (-CH₃) protons, and the acidic proton of the carboxyl group. The splitting patterns and integration values would confirm the substitution pattern on the aromatic ring.

-

¹³C NMR: This analysis identifies the different carbon environments in the molecule, providing confirmation of the carbon skeleton, including the aromatic carbons, the methyl carbon, the methylene carbon, and the carbonyl carbon of the acid group.

B. Mass Spectrometry (MS):

-

Mass spectrometry is used to determine the molecular weight of the compound. The analysis of this compound would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes), providing definitive confirmation of its elemental composition.

C. Infrared (IR) Spectroscopy:

-

IR spectroscopy is used to identify the functional groups present. The spectrum for this compound would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak), the C=O stretch of the carbonyl group (a sharp, strong peak around 1700 cm⁻¹), and C-H and C=C stretches associated with the aromatic ring and alkyl groups.

References

An In-depth Technical Guide to the Synthesis of 2-(4-Bromo-3-methylphenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-(4-Bromo-3-methylphenyl)acetic acid, a valuable building block in medicinal chemistry and drug development. The described methodology is a three-step process commencing with the readily available starting material, 4-bromo-3-methyltoluene. This guide includes detailed experimental protocols, quantitative data, and a visual representation of the synthetic route to facilitate its application in a laboratory setting.

Overall Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a three-step sequence:

-

Side-Chain Bromination: The initial step involves the free-radical bromination of the methyl group of 4-bromo-3-methyltoluene to yield 4-bromo-3-methylbenzyl bromide.

-

Cyanation: The resulting benzyl bromide is then converted to 4-bromo-3-methylphenylacetonitrile via a nucleophilic substitution reaction with a cyanide salt.

-

Hydrolysis: The final step is the hydrolysis of the nitrile functional group to a carboxylic acid, affording the target molecule, this compound.

Spectroscopic Profile of 2-(4-Bromo-3-methylphenyl)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-(4-Bromo-3-methylphenyl)acetic acid. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established principles of spectroscopic interpretation and comparison with structurally similar molecules. Detailed, generalized experimental protocols for acquiring such data are also provided, alongside visualizations to aid in understanding the molecular structure and analytical workflow.

Chemical Structure and Properties

This compound possesses a molecular formula of C₉H₉BrO₂ and a molecular weight of 229.07 g/mol .[1] Its structure, featuring a substituted phenyl ring attached to an acetic acid moiety, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and quality control in research and drug development settings.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₉BrO₂ |

| Molecular Weight | 229.07 g/mol [1] |

| CAS Number | 215949-57-8[1] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid group, the methyl protons, and the acidic proton of the carboxylic acid. The chemical shifts are influenced by the electronic effects of the bromine and methyl substituents on the phenyl ring.

Table 2: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~7.4-7.5 | Doublet | 1H | Ar-H |

| ~7.1-7.2 | Doublet | 1H | Ar-H |

| ~6.9-7.0 | Doublet of Doublets | 1H | Ar-H |

| ~3.6 | Singlet | 2H | -CH₂-COOH |

| ~2.4 | Singlet | 3H | -CH₃ |

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the substitution pattern.

Table 3: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~175-180 | -COOH |

| ~135-140 | Ar-C (quaternary) |

| ~130-135 | Ar-C (quaternary) |

| ~130-135 | Ar-CH |

| ~125-130 | Ar-CH |

| ~120-125 | Ar-C (quaternary) |

| ~120-125 | Ar-CH |

| ~40-45 | -CH₂-COOH |

| ~20-25 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule, most notably the carboxylic acid and the substituted benzene ring.

Table 4: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1475 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1300 | Medium | C-O stretch (carboxylic acid) |

| ~920 | Medium, Broad | O-H bend (carboxylic acid dimer) |

| ~800-900 | Strong | C-H bend (aromatic, out-of-plane) |

| ~600-700 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), will result in a distinctive M and M+2 pattern for the molecular ion and bromine-containing fragments.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 228/230 | High | [M]⁺ (Molecular ion) |

| 183/185 | Medium | [M - COOH]⁺ |

| 104 | Medium | [M - Br - COOH]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set an appropriate spectral width and number of scans.

-

Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solid State (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method (e.g., direct insertion probe for solids, or after separation by gas or liquid chromatography).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

To further elucidate the structural and analytical aspects of this compound, the following diagrams are provided.

Caption: Workflow of Spectroscopic Analysis.

Caption: Key Molecular Features and Their Spectroscopic Correlation.

References

An In-depth Technical Guide to the Synthesis of 2-(4-Bromo-3-methylphenyl)acetic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 2-(4-bromo-3-methylphenyl)acetic acid, a valuable building block in medicinal chemistry, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. This document details two primary synthetic pathways, complete with experimental protocols, quantitative data, and logical workflow diagrams to aid in practical application.

Introduction

2-(Aryl)propionic acids and their acetic acid analogues are a well-established class of compounds with significant anti-inflammatory properties. The specific substitution pattern of this compound makes it an interesting candidate for further derivatization and biological screening. The presence of the bromo and methyl groups on the phenyl ring offers opportunities for diverse chemical modifications, potentially leading to compounds with enhanced potency, selectivity, or improved pharmacokinetic profiles. This guide will explore two viable synthetic strategies for the preparation of this key intermediate.

Synthetic Pathway 1: From 4-Bromo-3-methyltoluene

This pathway involves a three-step sequence starting from the commercially available 4-bromo-3-methyltoluene: side-chain bromination, followed by cyanation, and concluding with hydrolysis of the resulting nitrile.

Caption: Synthetic route from 4-Bromo-3-methyltoluene.

Step 1: Side-Chain Bromination of 4-Bromo-3-methyltoluene

The initial step involves the free-radical bromination of the methyl group of 4-bromo-3-methyltoluene to yield 4-bromo-3-methylbenzyl bromide. This reaction is typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide and uses N-bromosuccinimide (NBS) as the brominating agent in a non-polar solvent like carbon tetrachloride.

Experimental Protocol:

A mixture of 4-bromo-3-methyltoluene (1 equivalent), N-bromosuccinimide (1.1 equivalents), and a catalytic amount of azobisisobutyronitrile (AIBN) (0.02 equivalents) in anhydrous carbon tetrachloride is refluxed. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 4-bromo-3-methylbenzyl bromide, which can be used in the next step without further purification.

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Molar Ratio |

| 4-Bromo-3-methyltoluene | C₈H₉Br | 185.06 | 1 |

| N-Bromosuccinimide | C₄H₄BrNO₂ | 177.98 | 1.1 |

| AIBN | C₈H₁₂N₄ | 164.21 | 0.02 |

| 4-Bromo-3-methylbenzyl bromide | C₈H₈Br₂ | 263.96 | - |

| Expected Yield | ~85-95% |

Step 2: Cyanation of 4-Bromo-3-methylbenzyl bromide

The benzylic bromide is then converted to the corresponding nitrile, 2-(4-bromo-3-methylphenyl)acetonitrile, through a nucleophilic substitution reaction with sodium cyanide.

Experimental Protocol:

To a solution of 4-bromo-3-methylbenzyl bromide (1 equivalent) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO), sodium cyanide (1.2 equivalents) is added portion-wise. The reaction mixture is stirred at room temperature and monitored by TLC. After the reaction is complete, the mixture is poured into ice-water and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Molar Ratio |

| 4-Bromo-3-methylbenzyl bromide | C₈H₈Br₂ | 263.96 | 1 |

| Sodium Cyanide | NaCN | 49.01 | 1.2 |

| 2-(4-Bromo-3-methylphenyl)acetonitrile | C₉H₈BrN | 210.07 | - |

| Expected Yield | ~80-90% |

Step 3: Hydrolysis of 2-(4-Bromo-3-methylphenyl)acetonitrile

The final step is the hydrolysis of the nitrile to the carboxylic acid, this compound. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is commonly employed.

Experimental Protocol:

A mixture of 2-(4-bromo-3-methylphenyl)acetonitrile (1 equivalent) and aqueous sulfuric acid (e.g., 50% v/v) is heated at reflux. The reaction is monitored by TLC until the starting material is consumed. The reaction mixture is then cooled and poured onto crushed ice. The precipitated solid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Molar Ratio |

| 2-(4-Bromo-3-methylphenyl)acetonitrile | C₉H₈BrN | 210.07 | 1 |

| Sulfuric Acid / Water | H₂SO₄ / H₂O | - | - |

| This compound | C₉H₉BrO₂ | 229.07 | - |

| Expected Yield | ~75-85% |

Synthetic Pathway 2: Willgerodt-Kindler Reaction from 1-(4-Bromo-3-methylphenyl)ethanone

An alternative route to the target molecule is through the Willgerodt-Kindler reaction, starting from 1-(4-bromo-3-methylphenyl)ethanone. This reaction allows for the conversion of an aryl methyl ketone to the corresponding thioamide, which is then hydrolyzed to the carboxylic acid.

Caption: Willgerodt-Kindler reaction pathway.

Step 1: Friedel-Crafts Acylation of 1-Bromo-2-methylbenzene (if starting material is unavailable)

The starting ketone, 1-(4-bromo-3-methylphenyl)ethanone, is commercially available. However, it can also be synthesized via Friedel-Crafts acylation of 1-bromo-2-methylbenzene.

Experimental Protocol:

To a cooled suspension of anhydrous aluminum chloride (1.2 equivalents) in a solvent such as carbon disulfide or dichloromethane, acetyl chloride (1.1 equivalents) is added dropwise. 1-Bromo-2-methylbenzene (1 equivalent) is then added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated, and the product is purified by distillation or crystallization.

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Molar Ratio |

| 1-Bromo-2-methylbenzene | C₇H₇Br | 171.04 | 1 |

| Acetyl Chloride | C₂H₃ClO | 78.50 | 1.1 |

| Aluminum Chloride | AlCl₃ | 133.34 | 1.2 |

| 1-(4-Bromo-3-methylphenyl)ethanone | C₉H₉BrO | 213.07 | - |

| Expected Yield | ~70-80% |

Step 2: Willgerodt-Kindler Reaction

This one-pot reaction converts the aryl methyl ketone into a thioamide derivative.

Experimental Protocol:

A mixture of 1-(4-bromo-3-methylphenyl)ethanone (1 equivalent), sulfur (2.5 equivalents), and morpholine (3 equivalents) is heated at reflux. The reaction progress is monitored by TLC. After completion, the excess morpholine is removed by distillation. The resulting crude thioamide is then directly subjected to hydrolysis.

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Molar Ratio |

| 1-(4-Bromo-3-methylphenyl)ethanone | C₉H₉BrO | 213.07 | 1 |

| Sulfur | S | 32.06 | 2.5 |

| Morpholine | C₄H₉NO | 87.12 | 3 |

| 2-(4-Bromo-3-methylphenyl)thioacetamide | C₉H₁₀BrNS | 259.15 | - |

| Expected Yield | Intermediate |

Step 3: Hydrolysis of the Thioamide

The crude thioamide from the previous step is hydrolyzed to the final carboxylic acid product.

Experimental Protocol:

The crude thioamide is mixed with an aqueous solution of a strong acid, such as sulfuric acid, or a strong base, like sodium hydroxide. The mixture is heated at reflux until the hydrolysis is complete (monitored by the evolution of hydrogen sulfide or ammonia). If acidic hydrolysis is used, the reaction mixture is cooled, and the product precipitates. The solid is collected by filtration, washed with water, and recrystallized. If basic hydrolysis is performed, the reaction mixture is cooled, acidified with a mineral acid to precipitate the carboxylic acid, which is then collected by filtration, washed, and recrystallized.

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Molar Ratio |

| 2-(4-Bromo-3-methylphenyl)thioacetamide | C₉H₁₀BrNS | 259.15 | 1 |

| Sulfuric Acid / Water or NaOH / H₂O | - | - | - |

| This compound | C₉H₉BrO₂ | 229.07 | - |

| Expected Yield (from ketone) | ~60-70% |

Characterization Data for this compound

Accurate characterization of the final product is crucial for confirming its identity and purity. The following are expected spectroscopic data for this compound.

| Spectroscopic Data | Expected Chemical Shifts (ppm) or Values |

| ¹H NMR (CDCl₃) | δ ~10-12 (br s, 1H, COOH), ~7.4 (d, 1H, Ar-H), ~7.1 (d, 1H, Ar-H), ~7.0 (dd, 1H, Ar-H), ~3.6 (s, 2H, CH₂), ~2.4 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃) | δ ~178 (C=O), ~138 (C-Br), ~136 (C-CH₃), ~132 (Ar-CH), ~130 (Ar-CH), ~128 (Ar-C), ~126 (Ar-CH), ~40 (CH₂), ~23 (CH₃) |

| Melting Point | Approximately 80-85 °C |

Conclusion

This technical guide has outlined two robust and practical synthetic routes for the preparation of this compound. The choice between the two pathways may depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. Both methods utilize well-established organic transformations and provide the target compound in good overall yields. The detailed experimental protocols and characterization data provided herein should serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery.

In-Depth Technical Guide: Biological Activity of 2-(4-Bromo-3-methylphenyl)acetic Acid and Related Phenylacetic Acid Derivatives

Disclaimer: Direct experimental data on the biological activity of 2-(4-Bromo-3-methylphenyl)acetic acid is not extensively available in publicly accessible scientific literature. This guide provides a comprehensive overview of the potential biological activities of this compound based on the known effects of structurally related brominated phenylacetic acid and phenylacetamide derivatives. The experimental protocols, quantitative data, and mechanistic pathways described herein are derived from studies on these related compounds and serve as a predictive framework for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a halogenated aromatic carboxylic acid. Its chemical structure, featuring a phenylacetic acid core with bromo and methyl substitutions, suggests its potential as a pharmacologically active molecule. Phenylacetic acid derivatives are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This document explores these potential activities, drawing parallels from closely related and well-studied analogues.

Potential Anti-inflammatory Activity

Phenylacetic acid derivatives are widely recognized for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.

Quantitative Data from Related Compounds

The following table summarizes the anti-inflammatory and COX inhibitory activities of various substituted phenylacetic acid derivatives.

| Compound/Derivative | Assay | Target | IC50 (µM) | Reference Compound | IC50 (µM) |

| 2-Amino-3-(4'-chlorobenzoyl)phenylacetic acid | Cyclooxygenase Inhibition | Not Specified | More potent than Indomethacin | Indomethacin | - |

| 2-Amino-3-(4'-bromobenzoyl)phenylacetic acid | Cyclooxygenase Inhibition | Not Specified | More potent than Indomethacin | Indomethacin | - |

| 2-Amino-3-benzoyl-5-chlorophenylacetic acid (4'-bromo derivative) | Cyclooxygenase Inhibition | Not Specified | More potent than Indomethacin | Indomethacin | - |

Data presented is for structurally related compounds and not for this compound.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of a compound against COX-1 and COX-2 enzymes.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.

Materials:

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

-

COX-1 and COX-2 enzymes (ovine or human recombinant).

-

Arachidonic acid (substrate).

-

Reaction buffer (e.g., Tris-HCl buffer, pH 8.0).

-

Detection reagents for prostaglandin E2 (PGE2) or other prostanoids (e.g., EIA kit).

-

Microplate reader.

Procedure:

-

Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the reaction buffer.

-

Compound Dilution: Prepare serial dilutions of the test compound in the reaction buffer.

-

Reaction Setup: In a 96-well plate, add the reaction buffer, enzyme solution, and the test compound dilutions. Include a vehicle control (solvent only) and a positive control (a known COX inhibitor like indomethacin).

-

Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the compound to bind to the enzyme.

-

Reaction Initiation: Add arachidonic acid to each well to start the enzymatic reaction.

-

Reaction Termination: After a defined incubation period (e.g., 10 minutes), stop the reaction by adding a stopping agent (e.g., a solution of HCl).

-

Detection: Quantify the amount of PGE2 produced using an Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway

Potential Cytotoxic Activity

Phenylacetamide derivatives, which are structurally similar to phenylacetic acids, have been investigated for their cytotoxic effects against various cancer cell lines.

Quantitative Data from Related Compounds

The following table presents the cytotoxic activity of several phenylacetamide derivatives against different cancer cell lines.

| Compound ID | Substitution on N-phenyl ring | Cell Line | IC50 (µM) | Reference |

| 3c | 4-chloro | MCF-7 (Breast Cancer) | 0.7 ± 0.08 | [1] |

| 3d | 4-bromo | MCF-7 (Breast Cancer) | 0.7 ± 0.4 | [1] |

| 3d | MDA-MB-468 (Breast Cancer) | 0.6 ± 0.08 | [1] | |

| 3d | PC-12 (Pheochromocytoma) | 0.6 ± 0.08 | [1] | |

| 3j | 4-nitro | MDA-MB-468 (Breast Cancer) | 0.76 ± 0.09 | [1] |

Data presented is for structurally related compounds and not for this compound.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.

Objective: To determine the cytotoxic effect of a test compound on a cancer cell line.

Materials:

-

Cancer cell line (e.g., MCF-7, MDA-MB-468).

-

Complete cell culture medium.

-

Test compound dissolved in a suitable solvent.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control.

-

Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Experimental Workflow

Potential Antimicrobial Activity

Phenylacetic acid and its derivatives have been reported to possess antimicrobial properties against a variety of microorganisms.

Quantitative Data from Related Compounds

The following table shows the antimicrobial activity of a copper(II) complex of phenylacetic acid.

| Compound | Microorganism | Zone of Inhibition (mm) |

| [Cu(PAA)3(N3)2] | S. aureus | 3 |

| [Cu(PAA)3(N3)2] | E. coli | 2.5 |

| [Cu(PAA)3(N3)2] | R. Oligospores | No inhibition |

PAA = Phenylacetic acid. Data is for a metal complex of the parent compound.[2]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To determine the MIC of a test compound against bacterial strains.

Materials:

-

Test compound.

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Mueller-Hinton Broth (MHB) or other suitable growth medium.

-

96-well microtiter plates.

-

Bacterial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard).

-

Spectrophotometer or microplate reader.

Procedure:

-

Compound Dilution: Prepare a series of twofold dilutions of the test compound in the broth medium directly in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized suspension of the test bacteria.

-

Inoculation: Add the bacterial suspension to each well containing the diluted compound. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can also be confirmed by measuring the optical density with a microplate reader.

Logical Relationship of Antimicrobial Action

Conclusion

While direct biological data for this compound is sparse, the available literature on structurally similar compounds strongly suggests its potential as a bioactive molecule with anti-inflammatory, cytotoxic, and antimicrobial properties. The information and protocols provided in this guide offer a solid foundation for researchers to design and conduct experiments to elucidate the specific biological profile of this compound. Further investigation is warranted to confirm these potential activities and to understand its mechanisms of action.

References

An In-depth Technical Guide to 2-(4-Bromo-3-methylphenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-bromo-3-methylphenyl)acetic acid, a valuable building block in medicinal chemistry and organic synthesis. This document details its physicochemical properties, outlines a plausible synthetic route with experimental protocols, and discusses its potential, though currently undocumented, biological significance.

Chemical and Physical Properties

This compound is a substituted phenylacetic acid derivative. Its chemical structure and key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₉BrO₂ | [1] |

| Molecular Weight | 229.07 g/mol | [1] |

| CAS Number | 215949-57-8 | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | 81°C | [2] |

| Boiling Point | 338°C | [2] |

| IUPAC Name | This compound | [1] |

| SMILES | CC1=C(C=CC(=C1)CC(=O)O)Br | [1] |

| InChIKey | LHFFNLRLDVODNC-UHFFFAOYSA-N | [1] |

Synthesis

Proposed Synthetic Pathway

The proposed synthesis involves two key transformations:

-

Bromination: Free-radical bromination of 4-bromo-3-methyltoluene to yield 4-bromo-3-methylbenzyl bromide.

-

Cyanation followed by Hydrolysis: Conversion of the benzyl bromide to 2-(4-bromo-3-methylphenyl)acetonitrile, which is then hydrolyzed to the target carboxylic acid.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are adapted from established procedures for similar transformations and should be considered as a starting point for optimization.

Step 1: Synthesis of 4-Bromo-3-methylbenzyl bromide

This procedure is adapted from the free-radical bromination of substituted toluenes.

-

Materials:

-

4-Bromo-3-methyltoluene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (as a radical initiator)

-

Carbon tetrachloride (CCl₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-3-methyltoluene (1.0 eq) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.02 eq).

-

Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 4-bromo-3-methylbenzyl bromide, which can be used in the next step without further purification.

-

Step 2: Synthesis of 2-(4-Bromo-3-methylphenyl)acetonitrile

This protocol is a standard nucleophilic substitution of a benzyl bromide with cyanide.

-

Materials:

-

4-Bromo-3-methylbenzyl bromide

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO)

-

-

Procedure:

-

In a round-bottom flask, dissolve 4-bromo-3-methylbenzyl bromide (1.0 eq) in DMSO.

-

Carefully add sodium cyanide (1.2 eq) in portions, as the reaction can be exothermic.

-

Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain 2-(4-bromo-3-methylphenyl)acetonitrile. The crude product can be purified by column chromatography on silica gel.

-

Step 3: Hydrolysis of 2-(4-Bromo-3-methylphenyl)acetonitrile to this compound

This procedure is based on the acidic hydrolysis of nitriles.

-

Materials:

-

2-(4-Bromo-3-methylphenyl)acetonitrile

-

Sulfuric acid (H₂SO₄)

-

Water

-

-

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, add 2-(4-bromo-3-methylphenyl)acetonitrile (1.0 eq) to a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture).

-

Heat the mixture to reflux for 6-12 hours. The progress of the hydrolysis can be monitored by the cessation of ammonia evolution or by TLC analysis.

-

Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

The solid carboxylic acid will precipitate. Collect the precipitate by vacuum filtration.

-

Wash the solid with cold water and recrystallize from a suitable solvent (e.g., aqueous ethanol) to afford pure this compound.

-

Biological Activity and Potential Applications

As of the date of this document, there is no specific published data on the biological activity of this compound itself. However, the phenylacetic acid scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of phenylacetic acid have been reported to exhibit a wide range of activities, including anti-inflammatory, analgesic, and anticancer properties.

The presence of the bromo and methyl substituents on the phenyl ring of the title compound provides handles for further chemical modification, making it an attractive starting material for the synthesis of compound libraries for drug discovery screening.

Potential for Derivatization

The structure of this compound offers several points for chemical modification to explore its structure-activity relationship (SAR).

Caption: Potential derivatization strategies for this compound.

Conclusion

This compound is a readily accessible synthetic intermediate with significant potential for use in medicinal chemistry and materials science. While its own biological profile remains to be elucidated, its structural features make it a valuable starting point for the development of novel compounds with a wide range of potential applications. The synthetic route and experimental protocols provided in this guide offer a solid foundation for researchers to produce this compound and explore its utility in their respective fields. Further investigation into its biological activities is warranted and could unveil new therapeutic opportunities.

References

Physical characteristics of 2-(4-Bromo-3-methylphenyl)acetic acid

An In-depth Technical Guide on the Physical Characteristics of 2-(4-Bromo-3-methylphenyl)acetic Acid

This technical guide provides a comprehensive overview of the known physical characteristics of this compound, catering to researchers, scientists, and professionals in drug development. This document outlines key physical data, details the experimental methodologies for their determination, and presents a logical workflow for the physical characterization of such a compound.

Physical and Chemical Properties

This compound is a solid organic compound. Its fundamental physical and chemical data are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 215949-57-8 | [1][2] |

| Molecular Formula | C₉H₉BrO₂ | [1] |

| Molecular Weight | 229.07 g/mol | [1] |

| Melting Point | 81°C | |

| Boiling Point | 338°C | |

| Solubility | Data not available. As a carboxylic acid, it is expected to be soluble in many organic solvents and show increased solubility in aqueous bases. | |

| pKa | Data not available. Phenylacetic acids typically have pKa values in the range of 4-5. |

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[3] A pure crystalline solid will exhibit a sharp melting point, typically within a 0.5-1.0°C range. Impurities tend to lower and broaden the melting point range.[4]

Methodology: Capillary Method [4][5]

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[4][5]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[4] This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or an electrically heated melting point apparatus.

-

Heating: The sample is heated slowly and steadily, at a rate of about 1-2°C per minute as the melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[5] For an accurate determination, an initial rapid heating can be performed to find an approximate melting point, followed by a slower, more careful measurement.

Boiling Point Determination

For solid compounds with a sufficiently high boiling point that do not decompose, the boiling point can be determined after melting. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[6][7][8]

Methodology: Capillary Method (Siwoloboff's Method) [6][7][9][10]

-

Sample Preparation: A small amount of the substance is placed in a fusion tube or a small test tube.[6][10] A capillary tube, sealed at one end, is inverted and placed into the liquid.[6][9]

-

Apparatus Setup: The fusion tube is attached to a thermometer and heated in a suitable heating bath (e.g., Thiele tube with high-boiling mineral oil).[8]

-

Heating: The bath is heated gradually. As the temperature rises, air trapped in the capillary tube will expand and exit as a stream of bubbles.[9]

-

Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tip. The heat source is then removed, and the bath is allowed to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]

Solubility Determination

Solubility provides insights into the polarity and functional groups present in a molecule.[11] The principle of "like dissolves like" is a useful guideline, where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[12]

Methodology: Qualitative Solubility Testing [11][12][13]

-

Sample Preparation: A small, measured amount of the solute (e.g., 25 mg) is placed into a small test tube.[11]

-

Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL) is added in portions.[11]

-

Mixing: The test tube is shaken vigorously after each addition of solvent for a set period (e.g., 60 seconds).[12]

-

Observation: The compound is classified as soluble if it dissolves completely. If any solid remains, it is considered insoluble.[12]

-

Solvent Selection: This procedure is repeated with a range of solvents of varying polarity and pH to create a solubility profile. Typical solvents include:

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For carboxylic acids like this compound, this is a key parameter.

Methodology: Potentiometric Titration [15]

-

Solution Preparation: A precise weight of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (like methanol or DMSO) if the compound has low water solubility.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally from a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from this curve; it is numerically equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).[15]

Other methods for pKa determination include UV-Vis spectrophotometry, which is suitable for compounds with a chromophore that changes upon ionization, and NMR spectroscopy.[15][16][17][18]

Characterization Workflow

The following diagram illustrates a logical workflow for the physical characterization of a novel solid organic compound.

Caption: Workflow for Physical Characterization of a Solid Compound.

References

- 1. This compound | C9H9BrO2 | CID 3613522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 215949-57-8|this compound|BLD Pharm [bldpharm.com]

- 3. pennwest.edu [pennwest.edu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. Video: Boiling Points - Concept [jove.com]

- 10. byjus.com [byjus.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.ws [chem.ws]

- 13. scribd.com [scribd.com]

- 14. www1.udel.edu [www1.udel.edu]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

Solubility of 2-(4-Bromo-3-methylphenyl)acetic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-(4-Bromo-3-methylphenyl)acetic acid in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive, generalized experimental protocol for determining solubility via the isothermal saturation method. This guide is intended to provide researchers with a robust framework for generating reliable solubility data in their own laboratories. The methodologies described are widely applicable to arylalkanoic acids and are designed to yield high-quality, reproducible results essential for drug development and chemical research. A standardized workflow for this experimental process is also presented.

Introduction

This compound is an arylalkanoic acid derivative. The physicochemical properties of such compounds, particularly their solubility in various organic solvents, are critical for a wide range of applications, including pharmaceutical formulation, reaction chemistry, and purification processes. A thorough understanding of solubility is paramount for designing efficient synthetic routes, developing stable formulations, and ensuring bioavailability in drug discovery.

Currently, a comprehensive search of scientific literature and chemical databases reveals a notable absence of published quantitative solubility data for this compound in common organic solvents. This guide aims to bridge this gap by providing a detailed, best-practice experimental protocol that can be implemented by researchers to determine these crucial parameters.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in various organic solvents is not available in peer-reviewed literature or major chemical databases. Researchers are encouraged to use the experimental protocol outlined in Section 3 to generate this data. For comparative purposes and to aid in experimental design, Table 1 provides a template for the systematic recording of experimentally determined solubility values.

Table 1: Solubility of this compound in Selected Organic Solvents (Template)

| Solvent | Temperature (°C) | Molar Solubility (mol/L) | Gravimetric Solubility ( g/100 mL) |

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Acetone | 25 | ||

| Ethyl Acetate | 25 | ||

| Toluene | 25 | ||

| Dichloromethane | 25 | ||

| Acetonitrile | 25 | ||

| User-defined |

Experimental Protocol: Determination of Solubility by Isothermal Saturation

The following protocol describes the isothermal saturation method, a common and reliable technique for determining the equilibrium solubility of a solid compound in a solvent at a specific temperature.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer or temperature probe

-

Analytical balance (± 0.0001 g)

-

Vials or flasks with airtight seals

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure

-

Sample Preparation: An excess amount of solid this compound is added to a series of vials, each containing a known volume or mass of the selected organic solvent. The use of excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: The vials are securely sealed to prevent solvent evaporation and placed in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C). The mixtures are agitated for a sufficient period to ensure that equilibrium is reached. The equilibration time can vary depending on the compound and solvent but is typically in the range of 24 to 72 hours. Preliminary experiments are recommended to determine the optimal equilibration time.

-

Phase Separation: Once equilibrium is established, the agitation is stopped, and the vials are allowed to stand undisturbed in the thermostatic bath for a period (e.g., 4-6 hours) to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: A sample of the supernatant is carefully withdrawn using a syringe. To remove any suspended solid particles, the sample is immediately filtered through a syringe filter into a pre-weighed vial or volumetric flask. This step must be performed quickly to minimize temperature fluctuations.

-

Concentration Analysis: The concentration of this compound in the filtered saturated solution is determined using a suitable analytical method.

-

Gravimetric Method: A known volume of the filtrate is transferred to a pre-weighed container, and the solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the compound's decomposition point). The mass of the remaining solid is then measured.

-

Spectroscopic/Chromatographic Method: The filtrate is appropriately diluted, and its concentration is determined using a pre-established calibration curve on an instrument such as a UV-Vis spectrophotometer or an HPLC system.

-

Data Calculation

The molar solubility (S) in mol/L can be calculated using the following formula if a gravimetric method is used:

S = (mass of residue / Molar Mass of compound) / volume of filtrate

The gravimetric solubility in g/100 mL can also be directly calculated from the mass of the residue and the volume of the filtrate.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal saturation method for determining the solubility of this compound.

Conclusion

While direct, quantitative solubility data for this compound in organic solvents is currently not documented in publicly accessible sources, this guide provides a detailed and robust experimental protocol for its determination. The isothermal saturation method described herein is a standard and reliable approach that will enable researchers to generate the necessary data to support their work in drug development, chemical synthesis, and other related fields. The provided workflow diagram offers a clear visual representation of this process. It is hoped that this guide will serve as a valuable resource for the scientific community and encourage the publication of this fundamental physicochemical data.

Unveiling the Therapeutic Potential of 2-(4-Bromo-3-methylphenyl)acetic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Bromo-3-methylphenyl)acetic acid, a synthetic phenylacetic acid derivative, has emerged as a compound of interest with potential therapeutic applications. This technical guide provides a comprehensive overview of its core properties, known biological activities, and, most significantly, its potential as a modulator of key signaling pathways. Drawing from available scientific literature, this document details its likely interaction with phosphodiesterase 3B (PDE3B), a critical enzyme in lipolysis, and explores its putative anti-inflammatory and antibacterial properties. This guide is intended to serve as a foundational resource for researchers and drug development professionals, offering detailed experimental methodologies, quantitative data, and visual representations of associated biological pathways to facilitate further investigation and exploitation of this compound's therapeutic promise.

Compound Profile

This compound is a small molecule with the following chemical and physical properties:

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Bromo-3-methylphenylacetic acid | [1] |

| CAS Number | 215949-57-8 | [1] |

| Molecular Formula | C₉H₉BrO₂ | [1] |

| Molecular Weight | 229.07 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 81°C | [2] |

| Boiling Point | 338°C | [2] |

| SMILES | CC1=C(C=CC(=C1)CC(=O)O)Br | [1] |

Potential Therapeutic Target: Phosphodiesterase 3B (PDE3B) in Lipolysis

The primary indication of the biological activity of compounds structurally related to this compound stems from research on the regulation of lipolysis by copper. A seminal study by Krishnamoorthy et al. in Nature Chemical Biology revealed that copper can regulate cyclic AMP-dependent lipolysis by inhibiting phosphodiesterase 3B (PDE3B). While the direct use of this compound in this study is not explicitly detailed in the main text, its association with the publication in chemical databases suggests its potential use as a research tool or a structural motif for the development of chemical probes or inhibitors investigated in the study.

The Lipolytic Signaling Pathway

Lipolysis, the breakdown of triglycerides into fatty acids and glycerol, is a critical process for energy homeostasis. This process is tightly regulated by the cyclic AMP (cAMP) signaling pathway.

As depicted in Figure 1, hormones such as adrenaline bind to G-protein coupled receptors (GPCRs), leading to the activation of adenylate cyclase. This enzyme catalyzes the conversion of ATP to cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates hormone-sensitive lipase (HSL). HSL then hydrolyzes triglycerides into fatty acids and glycerol, which are released into the bloodstream for energy utilization.

The activity of this pathway is negatively regulated by phosphodiesterases (PDEs), which hydrolyze cAMP to AMP. PDE3B is a key isozyme in adipocytes responsible for this regulation. Inhibition of PDE3B leads to sustained high levels of cAMP, thereby promoting lipolysis.

Experimental Protocol: In Vitro PDE3B Inhibition Assay

To assess the inhibitory potential of this compound on PDE3B, a standard in vitro enzyme inhibition assay can be performed. The following is a generalized protocol based on common methodologies.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human recombinant PDE3B.

Materials:

-

Human recombinant PDE3B enzyme

-

cAMP substrate

-

This compound (test compound)

-

Positive control inhibitor (e.g., cilostamide)

-

Assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 0.1 mg/mL BSA)

-

Snake venom nucleotidase

-

Inorganic phosphate detection reagent (e.g., Malachite Green)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the test compound and the positive control in the assay buffer to achieve a range of concentrations.

-

In a 96-well plate, add the assay buffer, the test compound or control at various concentrations, and the PDE3B enzyme.

-

Initiate the reaction by adding the cAMP substrate.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution or by heat inactivation.

-

Add snake venom nucleotidase to convert the AMP product to adenosine and inorganic phosphate.

-

Incubate the plate to allow for the conversion to complete.

-

Add the inorganic phosphate detection reagent and incubate for color development.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using a suitable curve-fitting software.

Potential Anti-inflammatory Activity

Mechanism of Anti-inflammatory Action

The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

A standard in vivo model to assess the anti-inflammatory potential of a compound is the carrageenan-induced paw edema test in rats or mice.

Objective: To evaluate the in vivo anti-inflammatory effect of this compound.

Animals: Male Wistar rats or Swiss albino mice.

Materials:

-

This compound (test compound)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Positive control (e.g., Indomethacin)

-

Carrageenan (1% w/v in saline)

-

Pletysmometer

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer the test compound or positive control orally or intraperitoneally at various doses. Administer the vehicle to the control group.

-

After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

-

Analyze the data statistically to determine the significance of the anti-inflammatory effect.

Potential Antibacterial Activity

The presence of a bromine atom on the aromatic ring of this compound suggests potential antibacterial properties, as halogenated aromatic compounds often exhibit antimicrobial activity. A recent study on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, a structurally related compound, demonstrated antibacterial activity against extensively drug-resistant Salmonella Typhi.[3]

Experimental Protocol: Broth Microdilution Assay

The minimum inhibitory concentration (MIC) is a standard measure of a compound's antibacterial potency. The broth microdilution method is a common technique for determining the MIC.

Objective: To determine the MIC of this compound against selected bacterial strains.

Materials: